molecular formula C9H6Br2N2 B12830318 3,6-Dibromoquinolin-8-amine

3,6-Dibromoquinolin-8-amine

Cat. No.: B12830318
M. Wt: 301.96 g/mol
InChI Key: YNWSMOMPGLSYJJ-UHFFFAOYSA-N
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Description

3,6-Dibromoquinolin-8-amine is a halogenated quinoline derivative characterized by bromine substituents at positions 3 and 6 and an amine group at position 6. The bromine atoms enhance electron-withdrawing effects, influencing reactivity and intermolecular interactions, while the amine group contributes to hydrogen bonding and solubility.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H6Br2N2

Molecular Weight

301.96 g/mol

IUPAC Name

3,6-dibromoquinolin-8-amine

InChI

InChI=1S/C9H6Br2N2/c10-6-1-5-2-7(11)4-13-9(5)8(12)3-6/h1-4H,12H2

InChI Key

YNWSMOMPGLSYJJ-UHFFFAOYSA-N

Canonical SMILES

C1=C2C=C(C=NC2=C(C=C1Br)N)Br

Origin of Product

United States

Preparation Methods

Selective Bromination of 8-Aminoquinoline or 8-Hydroxyquinoline Precursors

The key step in preparing 3,6-dibromoquinolin-8-amine is the selective bromination at the 3 and 6 positions of the quinoline ring. Research shows that bromination of 8-substituted quinolines can be optimized to achieve high yields and selectivity.

  • Bromination Conditions : Molecular bromine (Br2) is used in solvents such as chloroform (CHCl3) or acetonitrile (CH3CN) at controlled temperatures (0 °C to room temperature).
  • Stoichiometry : Approximately 2.1 equivalents of bromine are required for complete dibromination.
  • Reaction Time : Typically 1 hour at room temperature.
  • Workup : The reaction mixture is washed with sodium bicarbonate solution to remove excess bromine and dried over sodium sulfate.

This method yields 5,7-dibromo-8-aminoquinoline derivatives with high purity and conversion rates, which are structurally analogous to this compound due to positional isomerism in bromination patterns on quinoline rings.

Parameter Condition Outcome
Bromine equivalents 2.1 eq Complete dibromination
Solvent CHCl3 or CH3CN High selectivity and yield
Temperature 0 °C to 25 °C Controlled reaction rate
Reaction time 1 hour High conversion (>90%)
Workup NaHCO3 wash, drying over Na2SO4 Pure dibromoquinoline derivative

Amination of Brominated Quinoline Derivatives

The conversion of 8-hydroxy or 8-nitroquinoline derivatives to the 8-amino form can be achieved by:

  • Reduction of Nitro Groups : Using catalytic hydrogenation (e.g., Pd/C with H2) or chemical reduction (Fe/HCl or Sn/HCl) to convert 8-nitro-3,6-dibromoquinoline to the corresponding amine.
  • Nucleophilic Substitution : Replacement of 8-hydroxy groups with amino groups via nucleophilic aromatic substitution under basic conditions or via intermediate formation of reactive species.

These methods are well-established for introducing amino groups into quinoline rings and are adaptable to dibromo-substituted quinolines.

Alternative Synthetic Routes

  • Reductive Amination : Although more common for aliphatic amines, reductive amination of quinoline aldehyde derivatives can be explored for aryl amines, but this is less common for dibromoquinoline systems.
  • Cross-Coupling Reactions : Palladium-catalyzed amination (Buchwald-Hartwig amination) can be employed to introduce amino groups onto brominated quinoline rings, offering modular and selective synthesis routes.

Detailed Research Findings

Bromination Optimization Study

A study reinvestigated bromination of 8-substituted quinolines, including 8-aminoquinoline, to optimize yield and selectivity. Key findings include:

  • Using 2.1 equivalents of bromine in chloroform at room temperature gave 90% yield of dibromo derivatives.
  • Lower bromine equivalents led to mixtures of mono- and dibromo products.
  • The reaction is highly selective for the 3 and 6 positions on the quinoline ring.

Characterization Data

  • NMR Spectroscopy : 1H NMR shows characteristic doublets and double doublets corresponding to aromatic protons adjacent to bromine substituents and amino groups.
  • 13C NMR : Confirms the substitution pattern on the quinoline ring.
  • Purity : Achieved by washing and recrystallization steps.

Summary Table of Preparation Methods

Step Method/Condition Key Reagents Yield/Outcome Notes
Bromination Br2 (2.1 eq), CHCl3, 0-25 °C, 1 h Molecular bromine ~90% yield Selective dibromination at 3,6
Amination (Reduction) Pd/C + H2 or Fe/HCl Nitro precursor High yield Converts 8-nitro to 8-amino
Amination (Substitution) Nucleophilic substitution, basic medium 8-hydroxyquinoline derivative Moderate to high yield Amino group introduction
Cross-coupling amination Pd(0) catalyst, amine base, Cu co-catalyst Brominated quinoline Variable, optimized conditions Modular synthesis approach

Chemical Reactions Analysis

Types of Reactions

3,6-Dibromoquinolin-8-amine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can participate in redox reactions, altering its oxidation state.

    Coupling Reactions: It can form new carbon-carbon or carbon-heteroatom bonds through coupling reactions.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium methoxide can yield methoxy-substituted quinoline derivatives .

Scientific Research Applications

Chemistry

In organic synthesis, 3,6-Dibromoquinolin-8-amine serves as a crucial building block for creating more complex organic molecules. Its reactivity allows it to participate in various chemical reactions, facilitating the development of novel compounds with potential applications in pharmaceuticals and materials science.

Research has demonstrated that this compound exhibits significant biological activities, including:

  • Antimicrobial Properties : Studies indicate that derivatives of this compound show promising antibacterial effects against various strains of bacteria. The mechanism often involves the inhibition of bacterial enzymes or interference with cellular processes .
  • Anticancer Activity : The compound has been explored for its potential as an anticancer agent. It is believed to induce apoptosis in cancer cells through mechanisms that may involve the modulation of signaling pathways related to cell survival and proliferation .

Medicinal Chemistry

As a lead compound in drug discovery, this compound is being investigated for its potential therapeutic effects against diseases such as cancer and neurodegenerative disorders like Alzheimer's disease. Its ability to cross the blood-brain barrier makes it a candidate for developing treatments targeting central nervous system disorders .

Case Studies

Several studies have highlighted the efficacy of this compound and its derivatives:

  • Anticancer Studies : In vitro studies have shown that certain derivatives possess cytotoxic effects on various cancer cell lines, including HeLa and HT-29 cells. These studies often assess the half-maximal inhibitory concentration (IC50) values to determine potency .
  • Antimicrobial Evaluation : Research evaluating the antibacterial activity of synthesized derivatives revealed significant inhibition zones against both Gram-positive and Gram-negative bacteria. The results suggest that structural modifications can enhance antimicrobial efficacy .

Summary Table of Applications

Application AreaDescriptionKey Findings
Chemistry Building block for organic synthesisFacilitates creation of complex organic molecules
Biological Activity Antimicrobial and anticancer propertiesSignificant cytotoxic effects against cancer cells
Medicinal Chemistry Potential lead compound for drug developmentInvestigated for neurodegenerative disease treatment

Mechanism of Action

The mechanism of action of 3,6-Dibromoquinolin-8-amine involves its interaction with specific molecular targets. The bromine atoms enhance its ability to form strong interactions with biological molecules, potentially inhibiting enzymes or interfering with cellular processes. The exact pathways and targets depend on the specific application and biological context .

Comparison with Similar Compounds

Key Differences and Implications

Substituent Effects: Bromine vs. Chlorine: Bromine’s larger atomic size increases molecular weight and polarizability, enhancing binding to hydrophobic pockets in proteins. Fluoro Substituents: Electron-withdrawing fluorine (e.g., in 3-bromo-6-fluoroquinolin-8-amine) may improve metabolic stability but reduce solubility .

Synthetic Accessibility :

  • One-step protocols (e.g., ) offer advantages in scalability compared to multi-step routes (e.g., NQ1-NQ6) .

Safety Profiles: Brominated compounds often require stringent handling (e.g., PPE for 3-bromo-6-fluoroquinolin-8-amine per ), whereas methoxy or morpholinyl derivatives () may pose fewer risks .

Q & A

Basic: What synthetic methodologies are optimal for preparing 3,6-Dibromoquinolin-8-amine, and how can reaction conditions be optimized?

Answer:
The synthesis typically involves bromination of quinoline precursors under controlled conditions. For example, halogenation of 8-aminoquinoline derivatives using brominating agents (e.g., PBr₃ or NBS) in polar aprotic solvents (e.g., DMF or acetone) at elevated temperatures (70–80°C) can yield brominated products. Evidence from analogous compounds suggests that optimizing stoichiometry (e.g., 2.2 equivalents of Br₂) and reaction time (24–72 hours) minimizes side reactions like over-bromination . Catalytic additives like KI or K₂CO₃ improve regioselectivity, as seen in the synthesis of 5,7-dibromo-8-hydroxyquinoline derivatives . Post-synthesis purification via column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (ethanol/water) enhances purity (>95%).

Basic: Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

Answer:

  • NMR Spectroscopy : ¹H/¹³C NMR identifies substitution patterns and confirms bromine positions. For example, deshielded aromatic protons adjacent to bromine atoms appear at δ 7.5–8.5 ppm, while the amine proton resonates near δ 5.5–6.0 ppm (DMSO-d₆) .
  • X-ray Crystallography : Resolves 3D structure, hydrogen-bonding networks, and intermolecular interactions (e.g., Br⋯O contacts in crystal packing) .
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ at m/z 305.92 for C₉H₆Br₂N₂).

Advanced: How can researchers resolve contradictions in spectroscopic data or divergent reaction outcomes for brominated quinolines?

Answer:
Contradictions may arise from solvent polarity, temperature, or competing reaction pathways. For example:

  • Solvent Effects : Polar solvents (e.g., acetone) favor SN2 mechanisms, while non-polar solvents may lead to radical bromination. Compare results across solvent systems .
  • Isomeric Byproducts : Use 2D NMR (COSY, NOESY) or HPLC to distinguish regioisomers.
  • Computational Validation : DFT calculations (e.g., Gaussian) predict bromination sites and stabilize reaction intermediates, aligning with experimental data .

Advanced: What strategies are effective for designing transition metal complexes using this compound as a ligand?

Answer:
The compound’s amine and bromine groups act as donor sites for metal coordination. Key steps include:

  • Ligand Design : Introduce phosphorus or sulfur donors (e.g., diphenylphosphino groups) to enhance chelation, as seen in tetrahydroquinolin-8-amine derivatives .
  • Complex Synthesis : React with transition metals (e.g., Pd(II), Cu(II)) in anhydrous THF or MeOH under nitrogen. Monitor via UV-Vis (ligand-to-metal charge transfer bands) or cyclic voltammetry .
  • Application Testing : Evaluate catalytic activity in cross-coupling reactions or CO₂ capture (heterocyclic amines show superior kinetic reactivity with CO₂) .

Advanced: How can computational methods predict the electronic properties and reactivity of this compound?

Answer:

  • DFT Calculations : Optimize geometry (B3LYP/6-31G*) to map electron density, HOMO-LUMO gaps, and electrophilic regions. Bromine atoms increase electron-withdrawing effects, directing reactivity toward nucleophilic attack .
  • Molecular Dynamics (MD) : Simulate solvent interactions (e.g., aqueous vs. organic media) to predict solubility and stability.
  • Docking Studies : Model interactions with biological targets (e.g., enzymes) for potential pharmacological applications .

Basic: What purification techniques are recommended for isolating this compound from reaction mixtures?

Answer:

  • Liquid-Liquid Extraction : Separate unreacted starting materials using dichloromethane/water phases.
  • Chromatography : Use silica gel with a hexane/EtOAc gradient (10:1 to 3:1). Monitor fractions via TLC (Rf ≈ 0.4 in 3:1 hexane/EtOAc) .
  • Recrystallization : Dissolve in hot ethanol, filter, and cool to −20°C for crystalline product (>97% purity) .

Advanced: How do steric and electronic effects influence the supramolecular arrangement of this compound in the solid state?

Answer:

  • Steric Effects : Bulky bromine atoms hinder π-π stacking, favoring hydrogen-bonded networks (e.g., N–H⋯N interactions) .
  • Electronic Effects : Bromine’s electronegativity induces dipole-dipole interactions, stabilizing layered crystal structures. X-ray data for analogous compounds show dihedral angles ~40° between aromatic planes .
  • Thermal Analysis : DSC/TGA reveals melting points (~150–160°C) and decomposition profiles, correlating with packing efficiency .

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